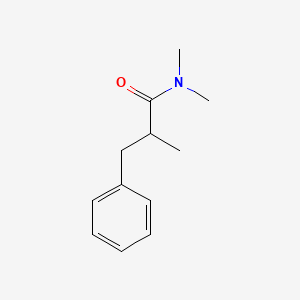
Acetamide, N-1-anthracenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-1-anthracenyl- is an organic compound with the molecular formula C16H13NO It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by an anthracenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-1-anthracenyl- typically involves the reaction of anthracene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Anthracene} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-1-anthracenyl-} + \text{By-products} ]
Industrial Production Methods
In industrial settings, the production of Acetamide, N-1-anthracenyl- involves large-scale reactions using high-purity reagents and advanced catalytic systems. The process is optimized to maximize yield and minimize the formation of unwanted by-products. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-1-anthracenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into anthracenylamines.
Substitution: The anthracenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are employed under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenylamines.
Substitution: Substituted anthracenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-1-anthracenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-1-anthracenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: A simpler derivative of acetic acid with a hydrogen atom in place of the anthracenyl group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Anthracene: The parent hydrocarbon from which Acetamide, N-1-anthracenyl- is derived.
Uniqueness
Acetamide, N-1-anthracenyl- is unique due to the presence of the anthracenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the aromatic and conjugated system of anthracene plays a crucial role.
Eigenschaften
CAS-Nummer |
63512-12-9 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-anthracen-1-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-9-12-5-2-3-6-13(12)10-15(14)16/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
QRIJEPHXWKXBDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)



![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)






